N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic small molecule characterized by a thiazole core substituted at position 4 with a 2,5-dimethylphenyl group. The acetamide side chain at position 2 of the thiazole is further functionalized with a 1,3-dioxoisoindolin-2-yl moiety. The compound’s synthesis likely involves coupling 2-(1,3-dioxoisoindolin-2-yl)acetic acid with 4-(2,5-dimethylphenyl)thiazol-2-amine via carbodiimide-mediated amidation, analogous to methods described for related thiazole acetamides .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-12-7-8-13(2)16(9-12)17-11-28-21(22-17)23-18(25)10-24-19(26)14-5-3-4-6-15(14)20(24)27/h3-9,11H,10H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXGHFKILUPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.4 g/mol. The compound features a thiazole ring linked to an isoindolinone moiety, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 350.4 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
| CAS Number | 921810-14-2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including the compound . For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. A notable study evaluated the cytotoxic effects of thiazole-based compounds on human tumor cells such as Mia PaCa-2 and PANC-1, demonstrating significant reductions in cell viability at specific concentrations .
Antimicrobial Properties
The antimicrobial activity of thiazole derivatives has also been investigated. Compounds structurally related to this compound exhibited effective inhibition against pathogens like Staphylococcus aureus and Candida albicans. The disk diffusion method confirmed these findings, indicating that thiazole compounds could be potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications in the substituents on the thiazole ring and isoindolinone moiety significantly affect their biological properties. For example:
- Substituent Variations : Changing the position or type of substituents on the phenyl group can enhance potency against specific cancer types.
- Linker Modifications : Altering the acetamide linkage can influence solubility and bioavailability, impacting overall efficacy.
Case Studies
- Antitumor Efficacy : A series of experiments evaluated the antitumor effects of various thiazole derivatives on multiple cancer cell lines. The results indicated that certain structural modifications led to increased cytotoxicity compared to standard chemotherapeutics like etoposide .
- Antimicrobial Screening : In a comprehensive study, several thiazole compounds were screened for antimicrobial activity against a panel of bacteria and fungi. The results showed that some derivatives had comparable or superior activity compared to existing antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Table 2: Comparative Physicochemical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
